molecular formula C32H58S2Sn2 B175666 5,5'-Bis(tributylstannyl)-2,2'-bithiophene CAS No. 171290-94-1

5,5'-Bis(tributylstannyl)-2,2'-bithiophene

Cat. No. B175666
M. Wt: 744.4 g/mol
InChI Key: HCHJCBXNKUSQOT-UHFFFAOYSA-N
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Description

5,5’-Bis(tributylstannyl)-2,2’-bithiophene is a chemical compound with the empirical formula C32H58S2Sn2 . It is a liquid at room temperature and has a density of 1.217 g/mL at 25 °C .


Molecular Structure Analysis

The molecular weight of 5,5’-Bis(tributylstannyl)-2,2’-bithiophene is 744.35 . The SMILES string representation of the molecule is CCCCSn(CCCC)c1ccc(s1)-c2ccc(s2)Sn(CCCC)CCCC .


Physical And Chemical Properties Analysis

5,5’-Bis(tributylstannyl)-2,2’-bithiophene is a liquid with a density of 1.217 g/mL at 25 °C . It has a molecular weight of 744.35 .

Scientific Research Applications

Synthesis and Electropolymerization

5,5'-Bis(tributylstannyl)-2,2'-bithiophene is used in the synthesis and electropolymerization of various compounds. For instance, it has been used in the synthesis of 3,5-dithienylpyridines and their complexes, leading to the creation of new electrochromic polymers with stable electrochemical properties (Krompiec et al., 2008).

Tuning Optoelectronic Properties

This compound plays a crucial role in tuning the optoelectronic properties of thiophene 1,1-dioxides. It has been utilized in Stille cross-coupling reactions to create thiophene 1,1-dioxides with specific electronic characteristics, significantly impacting their reduction and optical properties (Tsai et al., 2013).

Synthesis of Novel Polythiophenes

The compound is instrumental in the synthesis of novel polythiophenes. It has been used in methods for lithiation of bithiophene, leading to the production of innovative polymers with exceptional stability and fluorescent activity (Krompiec et al., 2013).

Electropolymerisation to Form Films

5,5'-Bis(tributylstannyl)-2,2'-bithiophene is used in electropolymerisation processes. For instance, it has been employed in the creation of films from poly(oligothiophene–ferrocene)s, which exhibit unusual redox properties (Higgins et al., 1999).

Crystal Structures and Optical Properties

It also contributes to the study of crystal structures and optical properties of compounds. Research on compounds like BHFBT and BHFTT has shown significant shifts in optical absorption and emission spectra, influenced by the number of thiophene rings (Liu et al., 2008).

Synthesis of Acetylide-Functionalised Oligothiophenes

The synthesis of acetylide-functionalised oligothiophenes and their platinum complexes has been facilitated by using 5,5'-bis(tributylstannyl)-2,2'-bithiophene. These compounds have been characterized by various analytical and spectroscopic methods (Lewis et al., 1997).

Safety And Hazards

5,5’-Bis(tributylstannyl)-2,2’-bithiophene is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT RE 1 . It has a danger signal word and the following hazard statements: H301, H312, H315, H319, H360FD, H372, and H410 .

properties

IUPAC Name

tributyl-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4S2.6C4H9.2Sn/c1-3-7(9-5-1)8-4-2-6-10-8;6*1-3-4-2;;/h1-4H;6*1,3-4H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHJCBXNKUSQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C2=CC=C(S2)[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H58S2Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441296
Record name AGN-PC-0N63KQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

744.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-Bis(tributylstannyl)-2,2'-bithiophene

CAS RN

171290-94-1
Record name AGN-PC-0N63KQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 171290-94-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
RG Hicks, MB Nodwell - Journal of the American Chemical …, 2000 - ACS Publications
Several oligothiophenes with 2-mesitylthio (MesS) substituents have been prepared and studied by UV−visible spectroscopy and cyclic voltammetry. These compounds can be …
Number of citations: 114 pubs.acs.org
EV Lukovskaya, AA Bobylyova, OA Fedorova… - Russian Chemical …, 2007 - Springer
The synthesis, structures, and optical and electrochemical characteristics of novel crown-containing styryl mono-and polythiophenes were described. The double bonds were …
Number of citations: 7 link.springer.com
JA Letizia, MR Salata, CM Tribout… - Journal of the …, 2008 - ACS Publications
Electron transporting (n-channel) polymer semiconductors for field-effect transistors are rare. In this investigation, the synthesis and characterization of new electron-depleted N-alkyl-2,2…
Number of citations: 362 pubs.acs.org
Z Wang, Z Li, J Liu, J Mei, K Li, Y Li… - ACS Applied Materials & …, 2016 - ACS Publications
Small molecules containing an oligothiophene backbone are simple but effective donor materials for organic solar cells (OSCs). In this work, we incorporated rigid 2,2′-bithiophene (BT…
Number of citations: 49 pubs.acs.org
MA Stokes, R Kortan, SR Amy, HE Katz… - Journal of Materials …, 2007 - pubs.rsc.org
The crystal structure of phenylene–bithiophene oligomers (PTTP) has been investigated by powder X-ray diffraction measurements and ab initio Monte Carlo modelling. Two new …
Number of citations: 13 pubs.rsc.org
L Favaretto, M Zambianchi, SG Lopez… - Journal of Materials …, 2017 - pubs.rsc.org
Thienopyrrole-dione (TI) end capped materials have recently emerged as polymorphic molecular semiconductors suitable as active layers of ambipolar light emitting transistors, …
Number of citations: 5 pubs.rsc.org
H Yu, W Li, H Tian, H Wang, D Yan… - … applied materials & …, 2014 - ACS Publications
Two benzothienobenzothiophene (BTBT)-based conjugated oligomers, ie, 2,2′-bi[1]benzothieno[3,2-b][1]benzothiophene (1) and 5,5′-bis([1]benzothieno[3,2-b][1]benzothiophen-2-yl…
Number of citations: 20 pubs.acs.org
JA Letizia, S Cronin, RP Ortiz… - … A European Journal, 2010 - Wiley Online Library
Electron‐transporting organic semiconductors (n‐channel) for field‐effect transistors (FETs) that are processable in common organic solvents or exhibit air‐stable operation are rare. …
AA El‐Shehawy, NI Abdo, AA El‐Barbary, JS Lee - 2011 - Wiley Online Library
A series of donor–acceptor alternating π‐conjugated copolymers based on 2,1,3‐benzothiadiazole and hexylthiophene units has been synthesized by the palladium‐catalyzed Stille …
G Barbarella, L Favaretto, G Sotgiu… - The Journal of …, 1998 - ACS Publications
Oligothiophene S,S-dioxides from dimers to pentamers were obtained in good yields by reaction of mono- and dibrominated thiophene S,S-dioxides with the appropriate thienyl …
Number of citations: 159 pubs.acs.org

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